molecular formula C19H16FN3O4 B3743851 5-[(4-Fluorophenyl)methyliminomethyl]-6-hydroxy-1-(4-methoxyphenyl)pyrimidine-2,4-dione

5-[(4-Fluorophenyl)methyliminomethyl]-6-hydroxy-1-(4-methoxyphenyl)pyrimidine-2,4-dione

Cat. No.: B3743851
M. Wt: 369.3 g/mol
InChI Key: WXKROWCTQZYBBA-UHFFFAOYSA-N
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Description

5-[(4-Fluorophenyl)methyliminomethyl]-6-hydroxy-1-(4-methoxyphenyl)pyrimidine-2,4-dione is a complex organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Fluorophenyl)methyliminomethyl]-6-hydroxy-1-(4-methoxyphenyl)pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method involves the condensation of 4-fluorobenzaldehyde with 6-hydroxy-1-(4-methoxyphenyl)pyrimidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Fluorophenyl)methyliminomethyl]-6-hydroxy-1-(4-methoxyphenyl)pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-oxo-1-(4-methoxyphenyl)pyrimidine-2,4-dione.

    Reduction: Formation of 5-[(4-Fluorophenyl)methylaminomethyl]-6-hydroxy-1-(4-methoxyphenyl)pyrimidine-2,4-dione.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(4-Fluorophenyl)methyliminomethyl]-6-hydroxy-1-(4-methoxyphenyl)pyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-Fluorophenyl)methyliminomethyl]-6-hydroxy-1-(4-methoxyphenyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and modulate receptor activity, leading to its biological effects. The compound’s ability to inhibit the NF-kB inflammatory pathway and reduce ER stress has been observed in neuroprotective studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Fluorophenyl)methyliminomethyl]-6-hydroxy-1-(4-methoxyphenyl)pyrimidine-2,4-dione stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

5-[(4-fluorophenyl)methyliminomethyl]-6-hydroxy-1-(4-methoxyphenyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O4/c1-27-15-8-6-14(7-9-15)23-18(25)16(17(24)22-19(23)26)11-21-10-12-2-4-13(20)5-3-12/h2-9,11,25H,10H2,1H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKROWCTQZYBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=NCC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-Fluorophenyl)methyliminomethyl]-6-hydroxy-1-(4-methoxyphenyl)pyrimidine-2,4-dione
Reactant of Route 2
5-[(4-Fluorophenyl)methyliminomethyl]-6-hydroxy-1-(4-methoxyphenyl)pyrimidine-2,4-dione
Reactant of Route 3
5-[(4-Fluorophenyl)methyliminomethyl]-6-hydroxy-1-(4-methoxyphenyl)pyrimidine-2,4-dione
Reactant of Route 4
5-[(4-Fluorophenyl)methyliminomethyl]-6-hydroxy-1-(4-methoxyphenyl)pyrimidine-2,4-dione
Reactant of Route 5
5-[(4-Fluorophenyl)methyliminomethyl]-6-hydroxy-1-(4-methoxyphenyl)pyrimidine-2,4-dione
Reactant of Route 6
5-[(4-Fluorophenyl)methyliminomethyl]-6-hydroxy-1-(4-methoxyphenyl)pyrimidine-2,4-dione

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